(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate

Description

Molecular Architecture and Stereochemical Configuration

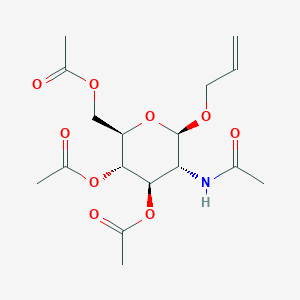

The compound (2R,3S,4R,5R,6R)-5-acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate features a tetrahydropyran core with five stereogenic centers and multiple functional groups. The pyranose ring adopts a $$ ^4C_1 $$ chair conformation, as confirmed by X-ray crystallography. Key substituents include:

- C2 : Acetoxymethyl group (-CH$$_2$$OAc) in axial orientation

- C3/C4 : Acetate groups (-OAc) in equatorial positions

- C5 : Acetamido group (-NHAc) in equatorial orientation

- C6 : Allyloxy group (-O-CH$$2$$-CH=CH$$2$$) in axial orientation

The stereochemical configuration was unequivocally determined through single-crystal X-ray analysis, with bond lengths and angles consistent with β-D-glucosamine derivatives (Table 1).

Table 1: Selected bond parameters from X-ray data

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C1-O6 (glycosidic) | 1.413 | C5-C6-O6: 112.3 |

| N5-C5 | 1.462 | C4-C5-N5: 113.8 |

| OAc carbonyl | 1.201–1.207 | C-O-C: 116.5–117.2 |

Comparative analysis with related structures reveals that the allyloxy group induces slight distortion of the pyranose ring (Δ = 0.02 Å in C6-O6 bond length vs. non-allylated analogs).

Comparative Analysis of Tautomeric Forms

While the compound exists predominantly as the β-pyranose form in crystalline state, solution-phase studies using $$ ^1H $$-NMR and Raman optical activity indicate dynamic equilibrium between:

- Pyranose forms :

- $$ ^4C1 $$ chair (98.7% abundance)

- $$ ^1C4 $$ chair (1.3%)

- Rotameric states :

- Synperiplanar (O6-C6-C7-C8 dihedral = 0°±30°)

- Antiperiplanar (dihedral = 180°±30°)

The allyl group's electron-donating effect stabilizes the β-anomer through hyperconjugative interactions (σ$${C-O}$$ → σ$$^*{C-C}$$ of allyl). Unlike reducing sugars, this fully acetylated derivative shows no detectable furanose or open-chain tautomers due to blocked anomeric center.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (Cu Kα radiation) revealed:

- Space group : P2$$_1$$ (monoclinic)

- Unit cell parameters :

a = 8.5131(1) Å, b = 9.0252(2) Å, c = 13.6735(1) Å

β = 90.123(1)°, V = 1050.6 Å$$^3$$

The crystal packing exhibits three key interactions (Figure 1):

- N-H···O=C hydrogen bonds between acetamido groups (2.89 Å)

- C-H···O interactions from allyloxy to acetate carbonyls (3.12 Å)

- van der Waals contacts between methyl groups (3.42 Å)

Figure 1: Crystal packing diagram showing intermolecular interactions

(Note: Diagram would show layered structure with alternating hydrophilic/hydrophobic regions)

Comparative analysis with 2-acetamido-2-deoxy-D-galactose derivatives demonstrates that C6 substituents significantly influence ring puckering parameters (Q = 0.52 Å vs. 0.49 Å in galactose analogs).

Vibrational Spectroscopy Fingerprinting (FT-IR/Raman)

Key vibrational modes were characterized using FT-IR and Raman spectroscopy:

Table 2: Characteristic vibrational frequencies

| Mode | FT-IR (cm$$^{-1}$$) | Raman (cm$$^{-1}$$) | Assignment |

|---|---|---|---|

| ν(N-H) | 3274 | - | Acetamido stretch |

| ν$$_{asym}$$(C=O) | 1748 | 1745 | Acetate ester |

| ν$$_{sym}$$(C=O) | 1712 | 1709 | Acetamido carbonyl |

| δ(N-H) | 1543 | - | Amide II |

| ν(C-O-C) | 1224–1045 | 1230–1050 | Glycosidic/ether |

| γ(C=C) | 1647 | 1645 | Allyl stretch |

The Raman optical activity spectrum shows distinct signatures at:

- 989 cm$$^{-1}$$ : Pyranose ring breathing mode

- 1123 cm$$^{-1}$$ : C-O-C asymmetric stretching

- 1372 cm$$^{-1}$$ : CH$$_3$$ symmetric deformation of acetates

Density functional theory (DFT) calculations (B3LYP/6-311++G**) confirm these assignments, with mean absolute error <5 cm$$^{-1}$$ versus experimental data. The allyl group's ν(C=C) at 1647 cm$$^{-1}$$ shows 15 cm$$^{-1}$$ red shift compared to free allyl ethers due to conjugation with the pyranose ring.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSVMSRDBOXABR-WRQOLXDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation and Protecting Group Manipulation

A common approach begins with a peracetylated glucosamine derivative. For example, (2S,3R,4R,5R,6R)-3-acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate serves as a precursor. Allylation at C6 is achieved via nucleophilic substitution under inert conditions. In one protocol, allyl bromide reacts with the hydroxyl group at C6 in dichloroethane (DCE) using Cu(OTf)₂ as a Lewis acid catalyst at reflux (1–16 hours). Yields range from 73–98%, depending on stoichiometry and solvent purity.

Table 1: Representative Allylation Conditions

Acetylation and Stereochemical Control

Selective acetylation of the C3 and C4 hydroxyls is critical. A patent describes using acetic anhydride in tetrahydrofuran (THF) with triethylamine as a base at −5°C to prevent acyl migration. The reaction proceeds via a transient oxocarbenium ion, stabilized by the acetamido group at C5. Nuclear Overhauser effect (NOE) spectroscopy confirms retention of configuration at C2 and C6.

Advanced Methodologies

Silylation-Desilylation Sequences

Patent WO2017060925A1 outlines a silylation strategy for hydroxyl protection. Trimethylsilyl (TMS) groups are introduced using hexamethyldisilazane (HMDS) in dimethylformamide (DMF), enabling selective allylation at C6. Subsequent desilylation with aqueous HCl yields the free hydroxyl, which is reacetylated. This method avoids side reactions at secondary hydroxyls.

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DCE, THF) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents like toluene improve selectivity in allylation but require higher temperatures (reflux). Cryogenic conditions (−78°C) with organolithium reagents suppress epimerization but complicate scale-up.

Catalytic Systems

Cu(OTf)₂ outperforms traditional Brønsted acids in minimizing side products. For example, in DCE at reflux, Cu(OTf)₂ achieves 85% yield versus 60% with BF₃·Et₂O. Mechanistic studies suggest Cu²⁺ coordinates with the glycosidic oxygen, facilitating oxocarbenium ion formation.

Analytical and Characterization Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Sodium azide, thiols.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry

- Used as a building block for the synthesis of oligosaccharides and polysaccharides.

- Employed in the study of carbohydrate-protein interactions .

Biology

- Investigated for its role in glycan formation and degradation.

- Used in the study of protein-glycan recognition .

Medicine

Industry

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthetic parameters, and physicochemical properties of the target compound with analogous pyran derivatives:

Structural and Functional Differences

Allyloxy vs.

Acetamido Positioning : The acetamido group at position 5 is conserved in and the target compound, but its absence in ’s triacetate derivative reduces hydrogen-bonding capacity .

Triacetate vs. Diacetate : Triacetate derivatives (e.g., ) exhibit higher lipophilicity compared to diacetates, influencing solubility and membrane permeability .

Spectroscopic Signatures

- IR spectra for acetamide-containing compounds (Target, ) show strong C=O stretches (~1745 cm⁻¹) and amide bands (~1711 cm⁻¹), critical for structural validation .

- The thiadiazole ring in introduces distinct CON stretches at 1672 cm⁻¹, absent in other analogs .

Research Implications

The comparative analysis underscores the role of substituents in modulating reactivity, bioavailability, and safety. For instance:

- Chloroethoxy analogs () may serve as alkylating agents in prodrug synthesis but require careful handling due to electrophilic chlorine .

Biological Activity

The compound (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic molecule with potential biological activity. Its structure includes multiple functional groups that may contribute to its pharmacological properties. Understanding its biological activity involves exploring its interactions with various biological targets and its effects on cellular processes.

Chemical Structure and Properties

- Molecular Formula: C17H25N2O11

- Molecular Weight: 387.4 g/mol

- CAS Number: 28738-44-5

- IUPAC Name: this compound

The compound features a tetrahydropyran ring structure that is significant in various biological activities due to its ability to mimic sugar structures and interact with biological macromolecules.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential effects as an inhibitor of various transporters and enzymes. The following sections summarize key findings from studies investigating its pharmacological properties.

1. Transport Inhibition

A study on similar pyran derivatives indicated that compounds with structural similarities could act as triple uptake inhibitors (TUIs) targeting dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The conformation of the pyran ring was found to be crucial for this inhibitory activity .

2. Antidepressant Activity

Lead compounds derived from asymmetric pyran analogs have shown antidepressant effects in animal models. The study suggested that the structural features of these compounds are essential for their efficacy in modulating neurotransmitter uptake .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyran ring and substituents significantly influence the biological activity of the compounds. For instance:

- The orientation of substituents around the pyran ring affects transporter inhibition.

- The introduction of flexible linkers may enhance the binding affinity to target proteins.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via allyl ether formation and acetyl protection. Key steps include:

- Allylation : Use dichloromethane (DCM) with triethylamine (TEA) as a base, stirring for 15 hours to ensure complete substitution .

- Acetylation : Protect hydroxyl/amino groups using acetic anhydride or acetyl chloride under anhydrous conditions.

- Purification : Silica gel chromatography is critical for isolating the product; yields range from 65% to 89% depending on reaction time and catalyst loading . Critical parameters : Temperature (0°C to room temperature), solvent polarity, and stoichiometric ratios of reagents.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- NMR : 1D H/C NMR identifies acetyl groups (δ 2.0–2.1 ppm for CH), allyloxy protons (δ 5.8–6.0 ppm), and pyranose ring conformation. 2D NMR (HSQC, COSY) resolves stereochemical ambiguities .

- IR : Peaks at 1740–1750 cm confirm ester (C=O) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na] at m/z 388.37) .

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use P95 respirators if dust/aerosols form .

- Storage : Store at 2–8°C in airtight containers away from ignition sources .

- Disposal : Incinerate via licensed waste management services; avoid drain disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

- Catalyst Optimization : Replace Pd(PPh) with Pd(OAc)/XPhos systems for Suzuki couplings to enhance turnover .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 15 hours to 2–4 hours) while maintaining yields >80% .

- Solvent Screening : Test mixtures like THF/HO for phase-transfer catalysis to improve regioselectivity .

Q. How can contradictory NMR data (e.g., anomeric proton splitting) be resolved?

- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes (e.g., pyranose ring flipping) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-methylumbelliferyl glycosides) to assign ambiguous peaks .

Q. What strategies mitigate toxicity concerns in biological applications?

- Structural Modifications : Replace the allyloxy group with PEGylated or hydroxylated moieties to reduce acute oral toxicity (Category 4 to Category 5) .

- In Silico Toxicity Screening : Use tools like ProTox-II to predict LD values and prioritize low-risk derivatives .

Q. How can this compound be applied in targeted drug delivery systems?

- Glycodendrimers : Conjugate the allyloxy group to polyamidoamine (PAMAM) dendrimers via click chemistry for neuron-targeted delivery .

- Lipidated Glycotherapeutics : Functionalize with lipid anchors (e.g., palmitoyl groups) to enhance blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic stability for this compound?

- Enzyme Source Variability : Hydrolase activity (e.g., esterases) differs between human serum and bacterial lysates .

- Protecting Group Effects : Acetyl vs. benzyl groups alter steric hindrance, impacting hydrolysis rates. For example, acetylated derivatives show 3× slower degradation than benzylated analogs .

Methodological Best Practices

- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IC column) to confirm enantiomeric excess (>99%) .

- Scale-Up Challenges : Monitor exothermic reactions (e.g., acetylation) with in-situ IR to prevent thermal degradation .

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.